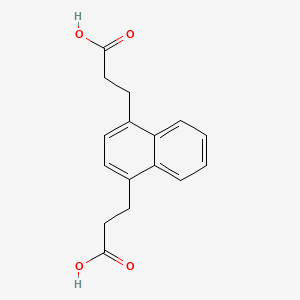
1,4-Naphthalenedipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedipropanoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with two propanoic acid groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedipropanoic acid can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using molecular oxygen in the presence of catalysts such as cobalt acetate, manganese acetate, and potassium bromide. The reaction is typically carried out in glacial acetic acid as a solvent .
Another method involves the direct oxidation of 1-methyl-4-acetonaphthone with oxygen. This method is advantageous due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale oxidation processes. The starting materials, such as 1,4-dimethylnaphthalene or 1-methyl-4-acetonaphthone, are oxidized using molecular oxygen in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedipropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols. Substitution reactions can lead to various substituted naphthalene derivatives .
Applications De Recherche Scientifique
1,4-Naphthalenedipropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-naphthalenedipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of propanoic acid groups.
1,4-Dimethylnaphthalene: A precursor in the synthesis of 1,4-naphthalenedipropanoic acid.
Anthracene derivatives: Share similar aromatic ring structures and undergo similar chemical reactions
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of propanoic acid groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
118071-16-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3-[4-(2-carboxyethyl)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14/h1-6H,7-10H2,(H,17,18)(H,19,20) |
Clé InChI |
AMUCOYPKTLXIST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC=C(C2=C1)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
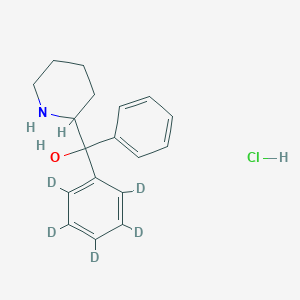
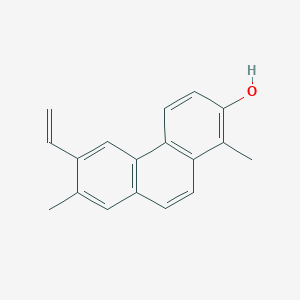
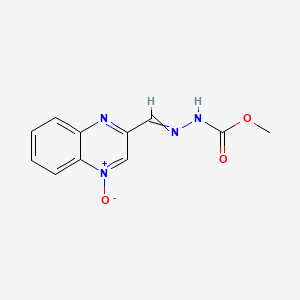
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)

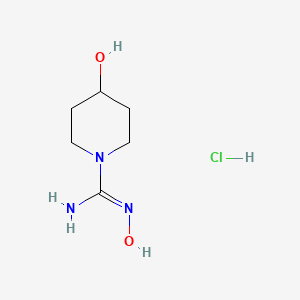
amine](/img/structure/B13449324.png)

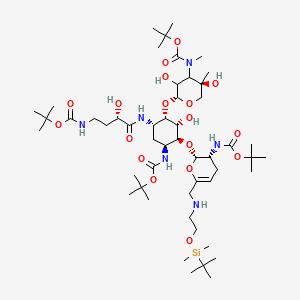
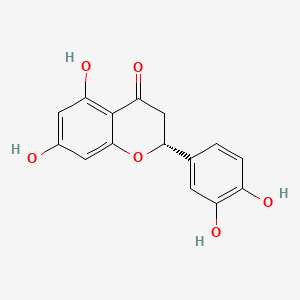

![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)
